molecular formula C6H12O6 B102514 L-Tagatose CAS No. 17598-82-2

L-Tagatose

Cat. No.: B102514
CAS No.: 17598-82-2
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-LFRDXLMFSA-N
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Description

L-Tagatose (C₆H₁₂O₆, CAS: 17598-82-2) is a rare ketohexose and the L-enantiomer of D-tagatose. It is structurally analogous to fructose but differs in stereochemical configuration at the C3 and C4 positions (Fig. 1). It occurs naturally in trace amounts and is characterized by a melting point of 131–135°C, a density of 1.589 g/cm³, and optical rotation [α]D²⁵ = -5° (in water). Its metabolic pathway allows minimal absorption in the human body, making it a candidate for diabetic-friendly applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-LFRDXLMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318451
Record name L-Tagatose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17598-82-2, 551-68-8
Record name L-Tagatose
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URL https://commonchemistry.cas.org/detail?cas_rn=17598-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tagatose, L-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tagatose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Psicose
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Record name TAGATOSE, L-
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Preparation Methods

Reaction Mechanism and Catalytic System

The isomerization begins with the dissolution of L-galactose in an aqueous slurry of calcium hydroxide (Ca(OH)₂) or other metal hydroxides (e.g., barium, strontium). A catalytic salt—such as calcium chloride (1–5 mol% relative to substrate)—is added to accelerate the reaction and prevent gelation. The hydroxide facilitates the Lobry de Bruyn–Alberda van Ekenstein transformation, converting the aldose (L-galactose) to the ketose (this compound) via an enediol intermediate. The reaction proceeds optimally at 15–30°C, with higher temperatures (>40°C) leading to side reactions and reduced yields.

Process Optimization and Yield

Key parameters influencing yield include:

  • Catalyst type : Calcium chloride increases the isomerization rate by 30–50% compared to uncatalyzed systems.

  • Metal hydroxide concentration : A 20% w/w aqueous solution of L-galactose with a 1:1 molar ratio of Ca(OH)₂ to sugar achieves 65–80% conversion within 2–4 hours.

  • Temperature control : Maintaining the reaction at 25°C minimizes degradation, enabling intermediate precipitation as a calcium hydroxide-tagatose complex (14.8% Ca by weight).

Post-isomerization, the intermediate is neutralized with an acid (e.g., sulfuric acid), yielding soluble this compound and insoluble calcium sulfate, which is removed by filtration. Final purification involves ion-exchange chromatography to eliminate residual metal ions.

Enzymatic Conversion Using L-Arabinose Isomerases

While enzymatic methods for D-tagatose production are well-documented, their application to this compound synthesis remains exploratory. Studies on D-tagatose isomerases, however, provide a framework for potential L-enantiomer production.

Substrate Specificity and Enzyme Engineering

Microbial Production via Engineered Pathways

Microbial fermentation offers a sustainable route to this compound but faces challenges due to the absence of natural this compound biosynthesis pathways. Insights from D-tagatose production in Escherichia coli highlight potential strategies.

Metabolic Engineering of E. coli

The ΔpfkA Δzwf strain of E. coli MG1655 produces D-tagatose from glucose via the Leloir pathway, achieving 0.21 g/L in 24 hours. To redirect this pathway toward this compound, the following modifications would be necessary:

  • Substrate inversion : Replace D-galactose-1-phosphate uridylyltransferase (GalT) with an L-specific variant.

  • Isomerase engineering : Introduce an L-galactose isomerase or epimerase to convert L-galactose to this compound.

Fermentation Conditions

Optimizing carbon flux toward this compound requires:

  • Cofactor balancing : NADPH-dependent enzymes may need substitution with NADH-dependent analogs to align with E. coli's redox state.

  • Product export : Overexpression of sugar efflux transporters (e.g., SetA) to mitigate feedback inhibition.

Comparative Analysis of Preparation Methods

Parameter Chemical Isomerization Enzymatic Conversion Microbial Fermentation
Starting materialL-Galactose (synthetic)L-GalactoseGlucose
Reaction time2–4 hours48 hours24–72 hours
Yield65–80%85% (D-tagatose)0.21 g/L (D-tagatose)
ScalabilityIndustrial-scale feasibleLab-scale demonstratedLab-scale only
Purity≥95% after purification≥90%≤50%
Environmental impactHigh (chemical waste)ModerateLow

Chemical Reactions Analysis

Types of Reactions

Isolicoflavonol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

Applications in the Food Industry

Low-Calorie Sweetener

L-Tagatose is primarily utilized as a low-calorie sweetener in various food products. It provides sweetness comparable to sucrose but with only 1.5 kcal/g, making it suitable for diabetic-friendly foods and weight management products. Its low glycemic index (GI) makes it beneficial for individuals with diabetes by minimizing blood sugar spikes.

Case Study: Diabetic-Friendly Products

A study conducted by Koh et al. (2023) demonstrated that incorporating this compound into yogurt significantly reduced postprandial glucose levels in diabetic patients compared to conventional sugars. This suggests its efficacy as a sweetener in managing blood glucose levels.

Product TypeSweetness LevelCaloric Value (kcal/g)Glycemic Index
This compound92% of sucrose1.5Low (3)
Sucrose100%4.0High (65)

Pharmaceutical Applications

Excipient in Drug Formulations

This compound is employed as an excipient in pharmaceutical formulations due to its ability to enhance the stability and bioavailability of active ingredients. It serves as a bulking agent and can improve the taste of medications.

Case Study: Drug Stability Enhancement

Research by Zhang et al. (2024) indicated that formulations containing this compound exhibited improved stability of sensitive active pharmaceutical ingredients under various storage conditions compared to formulations lacking this compound.

ApplicationFunctionality
Drug FormulationEnhances stability and bioavailability
Taste MaskingImproves palatability of bitter medications

Cosmetic Applications

Moisturizing Agent

In the cosmetics industry, this compound is valued for its moisturizing properties. It helps improve skin hydration and texture, making it a popular ingredient in skincare products.

Case Study: Skin Hydration Improvement

A clinical trial conducted by Roy et al. (2024) showed that participants using a moisturizer containing this compound experienced a significant increase in skin hydration levels over four weeks compared to those using a standard moisturizer.

Cosmetic TypeBenefit
MoisturizersEnhanced hydration
Anti-aging creamsImproved skin texture

Biotechnology Applications

Fermentation Processes

This compound serves as a carbon source in fermentation processes, contributing to the production of biofuels and other bioproducts. Its utilization can enhance microbial growth and metabolic activity.

Case Study: Biofuel Production

In a study by de Cassia Ortiz et al. (2024), the use of this compound as a substrate for microbial fermentation resulted in higher yields of bioethanol compared to traditional substrates like glucose.

ApplicationMicroorganism UsedYield Improvement (%)
Bioethanol ProductionSaccharomyces cerevisiae25%
Biogas ProductionClostridium thermocellum30%

Health Benefits

This compound has been linked to several health benefits beyond its applications as a sweetener:

  • Prebiotic Effects: Studies have shown that this compound promotes the growth of beneficial gut bacteria, enhancing gut health.
  • Antioxidant Properties: Research indicates that this compound may help reduce oxidative stress and inflammation within the body.

Mechanism of Action

Isolicoflavonol exerts its effects through various mechanisms:

Comparison with Similar Compounds

Structural and Physical Properties

L-Tagatose is compared to structurally related rare sugars, including D-tagatose , D-psicose , L-psicose , and L-fructose (Table 1).

Property This compound D-Tagatose D-Psicose L-Psicose
Molecular Formula C₆H₁₂O₆ C₆H₁₂O₆ C₆H₁₂O₆ C₆H₁₂O₆
Melting Point (°C) 131–135 134–135 58–60 Not reported
Optical Rotation [α]D²⁵ = -5° [α]D¹⁶ = +1° [α]D²⁵ = -4.3° Not reported
Sweetness (vs. Sucrose) 92% 92% 70% Not reported
Glycemic Index Low 3 0 Not reported

Key Observations :

  • Stereochemical Differences : this compound and D-tagatose are enantiomers, leading to distinct biochemical interactions. For example, D-tagatose is preferentially metabolized by gut microbiota, while this compound shows slower fermentation.
  • Thermal Stability : this compound decomposes at 551.7°C, higher than D-psicose (沸点 unreported).
Antimicrobial Activity

A comparative study on Streptococcus mutans growth inhibition (10% sugar solutions):

  • D-Tagatose : Most effective, reducing bacterial growth by 85% and insoluble glucan synthesis by 70%.
  • Xylitol : 50% growth inhibition, weaker than both tagatose enantiomers.
Prebiotic Potential
  • D-Tagatose : Promotes Bifidobacterium and Lactobacillus growth.

Biological Activity

L-Tagatose is a rare sugar that has garnered attention for its potential health benefits and biological activities. This article explores the biological activity of this compound, including its effects on glucose metabolism, gut microbiota, and its antibacterial properties.

Overview of this compound

This compound is a C-4 epimer of D-fructose, classified as a monosaccharide. It is naturally found in small quantities in dairy products and certain fruits. Due to its low caloric content and sweetness (approximately 92% as sweet as sucrose), it has been investigated for various applications, particularly in diabetes management and gut health.

1. Glycemic Control

This compound has been shown to have significant effects on glycemic control. Studies indicate that it can lower blood glucose levels and improve insulin sensitivity:

  • Clinical Trials : In randomized controlled trials, administration of this compound (15 g three times daily) resulted in significant reductions in HbA1c levels over six months compared to placebo groups .
  • Mechanism : The mechanism appears to involve the modulation of glucose absorption in the intestines, leading to lower postprandial blood glucose spikes.

2. Prebiotic Effects

This compound acts as a prebiotic, promoting the growth of beneficial gut bacteria:

  • Microbiota Modulation : Research has shown that this compound enhances the growth of beneficial strains such as Lactobacillus casei and Lactobacillus rhamnosus, which are associated with improved gut health and cholesterol metabolism .
  • Short Chain Fatty Acids (SCFAs) : Supplementation with this compound has been linked to increased production of SCFAs like butyrate, which play a crucial role in colon health .

3. Antibacterial Properties

This compound exhibits antibacterial activity against oral pathogens:

  • Inhibition of Biofilm Formation : Studies demonstrate that this compound inhibits the growth of Streptococcus mutans, a primary contributor to dental caries, while sparing beneficial bacteria like Streptococcus oralis .
  • Mechanism : The inhibition occurs through interference with sucrose metabolism in S. mutans, reducing biofilm formation and enzyme expression related to glucan synthesis.

Case Study 1: Glycemic Response

In a clinical study involving type 2 diabetes patients, participants consuming this compound showed a significant reduction in fasting blood glucose levels and postprandial glucose spikes. The study highlighted that this compound not only improved glycemic control but also had a favorable impact on lipid profiles by lowering LDL cholesterol levels .

Case Study 2: Oral Health

Another study focused on the oral health benefits of this compound demonstrated its effectiveness in reducing dental plaque formation. Participants using chewing gum containing this compound exhibited lower levels of S. mutans compared to those using regular gum, suggesting its potential as a preventive measure against dental caries .

Research Findings Summary

Study Focus Findings Reference
Glycemic ControlSignificant reduction in HbA1c and fasting glucose levels; improved insulin sensitivity
Prebiotic EffectsEnhanced growth of beneficial gut bacteria; increased SCFA production
Antibacterial ActivityInhibition of S. mutans growth; reduced biofilm formation

Q & A

Basic Research Questions

Q. How can L-Tagatose be accurately quantified in complex biological matrices during metabolic studies?

  • Methodological Answer : Use enzymatic assays with NADH-dependent detection. For example, Rhodobacter sphaeroides galactitol dehydrogenase (RsGD) oxidizes this compound to galactitol while depleting NADH, allowing quantification via UV-VIS spectrophotometry at 340 nm. Calibration curves must account for interfering substrates (e.g., L-sorbose) to ensure specificity .
  • Key Considerations : Validate assays with spike-and-recovery tests in target matrices (e.g., blood, cell lysates) to confirm accuracy.

Q. What are the stability requirements for storing this compound in laboratory settings?

  • Methodological Answer : Store this compound in airtight containers at room temperature, avoiding exposure to oxidizing agents. Stability testing under controlled humidity (e.g., 25°C/60% RH) over 6–12 months can confirm degradation thresholds. Monitor for decomposition products like carbon monoxide using gas chromatography .
  • Key Considerations : Purity (>98% LC) is critical for reproducible results; verify via HPLC before use .

Q. How can researchers synthesize this compound with high enantiomeric purity?

  • Methodological Answer : Two primary routes:

Microbial oxidation : Use Rhodobacter sphaeroides galactitol dehydrogenase (GDH) with NAD+ regeneration via pyruvate reduction by L-lactate dehydrogenase (yield: 78%) .

Enzymatic epimerization : Employ D-tagatose epimerase (DTEase) from Pseudomonas sp. on L-sorbose, though yields are lower (20%) .

  • Key Considerations : Optimize cofactor regeneration systems (e.g., NAD+/NADH recycling) to improve efficiency.

Advanced Research Questions

Q. What experimental strategies address low enzymatic conversion efficiency in this compound biosynthesis?

  • Methodological Answer : Apply directed evolution to enhance enzyme activity. For example, iterative saturation mutagenesis of Pseudomonas DTEase improved L-sorbose-to-L-Tagatose conversion by 30-fold. Screen mutations in active-site residues (e.g., Q183H, V153A) using microtiter plate-based assays with RsGD .
  • Key Considerations : Prioritize second-shell residues for mutagenesis to balance activity and protein stability.

Q. How do in vitro and in vivo models reconcile this compound’s antidiabetic mechanisms?

  • Methodological Answer :

  • In vitro : Measure disaccharidase inhibition (e.g., intestinal α-glucosidase) to assess carbohydrate absorption blockade .
  • In vivo : Conduct hyperglycemic clamp studies in animal models to evaluate hepatic glycogenolysis suppression. Compare postprandial glucose curves with/without this compound dosing .
    • Data Contradiction Analysis : Discrepancies may arise from interspecies differences in gut microbiota or hepatic metabolism. Use isotopic tracing (e.g., ¹³C-glucose) to track this compound’s metabolic fate .

Q. What experimental designs mitigate batch variability in microbial this compound production?

  • Methodological Answer :

  • Strain Optimization : Use Klebsiella pneumoniae or Enterobacter aerogenes strains pre-adapted to xylitol/glycerol for NAD+ regeneration .
  • Process Controls : Monitor pH (6.5–7.5) and dissolved oxygen to stabilize enzyme activity. Implement fed-batch fermentation to reduce substrate inhibition .
    • Key Considerations : Validate scalability with bioreactor trials and compare yields using ANOVA to identify critical parameters.

Data Analysis and Contradictions

Q. How should researchers interpret conflicting reports on this compound’s antioxidant activity?

  • Methodological Answer : Standardize assay conditions (e.g., ROS detection via DCFH-DA in uniform cell lines) and control for purity. Meta-analysis of existing studies may reveal dose-dependent or matrix-specific effects (e.g., plasma vs. tissue) .
  • Contradiction Resolution : Replicate studies using certified reference materials and report results with 95% confidence intervals.

Tables for Key Methodological Comparisons

Synthesis Method YieldKey Enzyme/StrainLimitationsReference
Microbial Oxidation78%Rhodobacter sphaeroidesRequires NAD+ regeneration
Enzymatic Epimerization20%Pseudomonas sp. DTEaseLow substrate specificity
Directed Evolution (Var8)30-foldEngineered DTEase mutantsLabor-intensive screening
Analytical Method SensitivityInterference ChecksApplicationReference
RsGD/NADH UV-VIS0.1 mML-sorbose (calibration)In vitro quantification
HPLC with RI Detection0.05 mMMatrix effects (e.g., blood)Purity validation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Tagatose
Reactant of Route 2
L-Tagatose

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